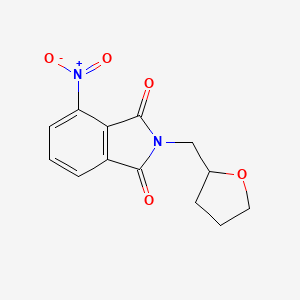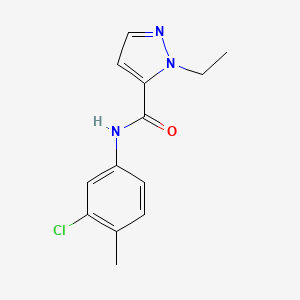![molecular formula C17H10Cl2N2O3S B10954105 (5Z)-2-(4-chloroanilino)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10954105.png)
(5Z)-2-(4-chloroanilino)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazolone ring, and chlorinated phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 4-chlorophenylthiourea under acidic conditions to form the thiazolone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolone derivatives.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at room temperature.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolone derivatives.
Substitution: Substituted thiazolone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-
Uniqueness
5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to its combination of a benzodioxole ring and a thiazolone ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H10Cl2N2O3S |
|---|---|
Poids moléculaire |
393.2 g/mol |
Nom IUPAC |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10Cl2N2O3S/c18-10-1-3-11(4-2-10)20-17-21-16(22)15(25-17)6-9-5-13-14(7-12(9)19)24-8-23-13/h1-7H,8H2,(H,20,21,22)/b15-6- |
Clé InChI |
RZMSCIHOXHBQQS-UUASQNMZSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl 2-[({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)amino]benzoate](/img/structure/B10954034.png)
![5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10954037.png)
![(2E)-3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B10954040.png)
![4-{(4Z)-4-[3-bromo-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10954044.png)
![ethyl (2E)-5-(4-fluorophenyl)-7-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10954045.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10954056.png)
![4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954061.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B10954072.png)
![2-ethoxy-N-{6-iodo-4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydroquinazolin-3(2H)-yl}benzamide](/img/structure/B10954075.png)

![(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone](/img/structure/B10954080.png)
![4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10954084.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10954095.png)

